molecular formula C8H4Br2O3 B7860679 2-(2,5-Dibromophenyl)-2-oxoacetic acid

2-(2,5-Dibromophenyl)-2-oxoacetic acid

Cat. No.: B7860679
M. Wt: 307.92 g/mol
InChI Key: OBFFOBPAPPGDGC-UHFFFAOYSA-N
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Description

2-(2,5-Dibromophenyl)-2-oxoacetic acid is a brominated aromatic compound with significant applications in scientific research and industry. Its molecular structure consists of a dibromophenyl group attached to a 2-oxoacetic acid moiety, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Bromination of Phenylacetic Acid: The compound can be synthesized by the bromination of phenylacetic acid using bromine in the presence of a catalyst such as iron(III) bromide.

  • Oxidation of 2,5-Dibromophenylacetic Acid: Another method involves the oxidation of 2,5-dibromophenylacetic acid using oxidizing agents like potassium permanganate or chromic acid.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process involves the use of specialized reactors and continuous monitoring to maintain optimal reaction parameters.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as carboxylic acids and esters.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Strong nucleophiles like ammonia or alkyl halides, often in the presence of a base.

Major Products Formed:

  • Oxidation: 2-(2,5-Dibromophenyl)carboxylic acids, esters.

  • Reduction: 2-(2,5-Dibromophenyl)alcohols, amines.

  • Substitution: 2-(2,5-Dibromophenyl)alkyl or aryl derivatives.

Scientific Research Applications

2-(2,5-Dibromophenyl)-2-oxoacetic acid is widely used in various fields:

  • Chemistry: As an intermediate in the synthesis of complex organic molecules.

  • Biology: In the study of enzyme inhibitors and receptor binding assays.

  • Medicine: In the development of pharmaceuticals targeting specific diseases.

  • Industry: In the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors, modulating their activity.

  • Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

  • 2-(2,4-Dibromophenyl)-2-oxoacetic acid

  • 2-(2,6-Dibromophenyl)-2-oxoacetic acid

  • 2-(3,5-Dibromophenyl)-2-oxoacetic acid

Uniqueness: 2-(2,5-Dibromophenyl)-2-oxoacetic acid is unique due to its specific positioning of bromine atoms on the phenyl ring, which influences its reactivity and interaction with biological targets.

This compound's versatility and broad range of applications make it a valuable asset in scientific research and industrial processes. Its unique properties and reactivity profile continue to drive innovation in various fields.

Properties

IUPAC Name

2-(2,5-dibromophenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2O3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFFOBPAPPGDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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